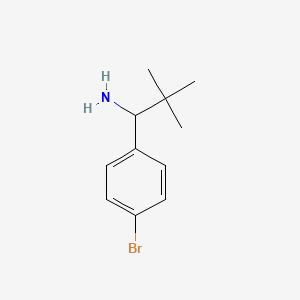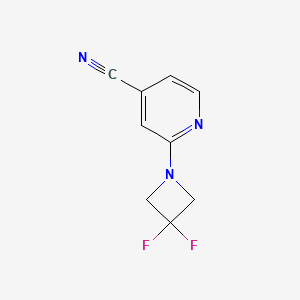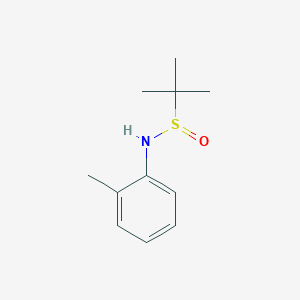![molecular formula C10H8F12O B12089168 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane CAS No. 678-50-2](/img/structure/B12089168.png)
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an allyloxy group attached to the heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- typically involves the fluorination of heptane derivatives followed by the introduction of the allyloxy group. The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas The process is designed to maximize yield and purity while minimizing the formation of by-products
Chemical Reactions Analysis
Types of Reactions
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated heptane derivatives.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and substituted heptane derivatives. These products retain the unique properties imparted by the fluorine atoms, making them valuable for further applications.
Scientific Research Applications
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialized materials, coatings, and surfactants due to its chemical stability and hydrophobic nature.
Mechanism of Action
The mechanism by which Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- exerts its effects involves interactions with molecular targets through its fluorinated and allyloxy groups. These interactions can influence various pathways, including enzymatic activities and membrane permeability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)-
- 1H,1H,7H-dodecafluoro-1-heptanol
Uniqueness
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential applications compared to other similar fluorinated heptane derivatives. The combination of multiple fluorine atoms and the allyloxy group makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
678-50-2 |
|---|---|
Molecular Formula |
C10H8F12O |
Molecular Weight |
372.15 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H8F12O/c1-2-3-23-4-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3-4H2 |
InChI Key |
AHCUQVDBLDBWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)




![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
